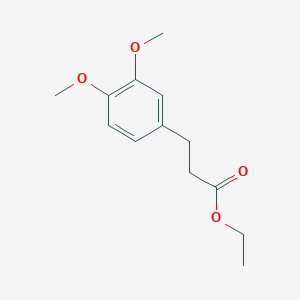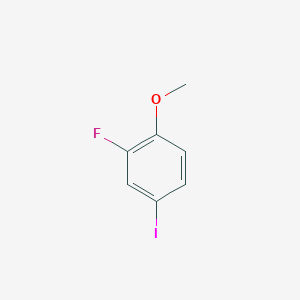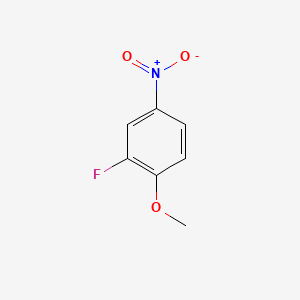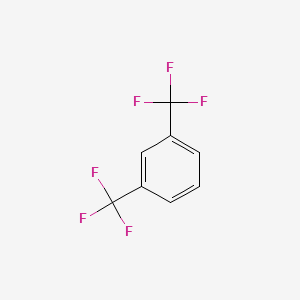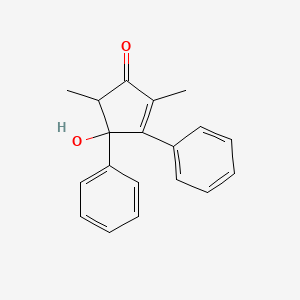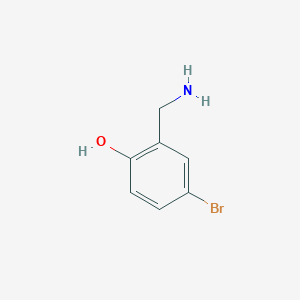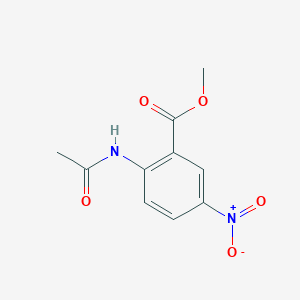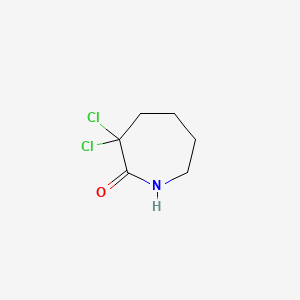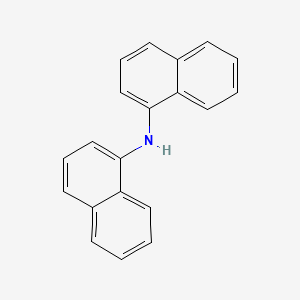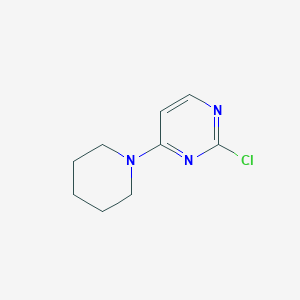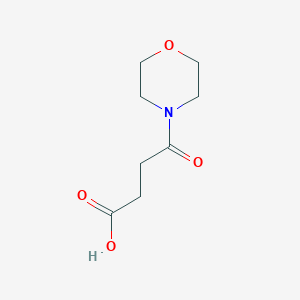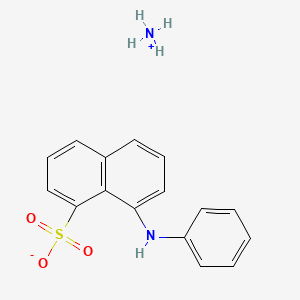
8-(苯胺基)萘-1-磺酸铵
描述
Ammonium 8-(phenylamino)naphthalene-1-sulfonate is an organic compound with the molecular formula C16H16N2O3S. It is known for its use as a fluorescent probe in various biochemical and biophysical studies. This compound is particularly valuable in the study of protein folding, conformational changes, and interactions due to its fluorescence properties .
科学研究应用
Ammonium 8-(phenylamino)naphthalene-1-sulfonate has a wide range of scientific research applications:
Biochemistry: Used as a fluorescent probe to study protein folding, conformational changes, and interactions.
Biophysics: Employed in the analysis of membrane dynamics and protein-ligand interactions.
Medicine: Utilized in diagnostic assays to detect protein misfolding and aggregation, which are associated with various diseases.
Industry: Applied in the development of fluorescent dyes and sensors for detecting specific biomolecules
作用机制
Target of Action
Ammonium 8-(phenylamino)naphthalene-1-sulfonate, also known as 8-Anilino-1-naphthalenesulfonic acid ammonium salt, primarily targets proteins . It is used as a fluorescent probe for protein studies . The compound’s fluorescence characteristics make it a useful probe of polarity in many proteins and enzymes .
Mode of Action
The interaction of Ammonium 8-(phenylamino)naphthalene-1-sulfonate with its protein targets results in changes in fluorescence . When the compound enters the hydrophobic core of cyclodextrin, its fluorescence increases . This change in fluorescence can be measured, providing valuable information about the protein’s conformation and folding .
Biochemical Pathways
Ammonium 8-(phenylamino)naphthalene-1-sulfonate affects the biochemical pathways related to protein folding and conformational changes . The compound’s fluorescence characteristics change depending on the polarity of the environment, making it a useful tool for studying molecular assemblies of surfactants and amphiphilic polymers .
Pharmacokinetics
It is known that the compound is soluble in water, 1n naoh, and methanol , which suggests that it may have good bioavailability.
Result of Action
The molecular and cellular effects of Ammonium 8-(phenylamino)naphthalene-1-sulfonate’s action are primarily observed as changes in fluorescence. These changes provide insights into protein conformation, folding, and the polarity of the protein’s environment .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ammonium 8-(phenylamino)naphthalene-1-sulfonate. For instance, the compound’s fluorescence increases when it enters the hydrophobic core of cyclodextrin . Additionally, the compound forms a cationic complex in the presence of sodium, causing it to fluoresce . Therefore, the presence of certain ions and the polarity of the environment can significantly affect the compound’s fluorescence and, consequently, its utility as a probe .
生化分析
Biochemical Properties
Ammonium 8-(phenylamino)naphthalene-1-sulfonate is known for its solvatochromic fluorescence properties . This property allows it to be used in the study of molecular assemblies of surfactants and amphiphilic polymers . The fluorescence of Ammonium 8-(phenylamino)naphthalene-1-sulfonate increases when it enters the hydrophobic core of cyclodextrin .
Cellular Effects
The cellular effects of Ammonium 8-(phenylamino)naphthalene-1-sulfonate are primarily observed through its fluorescence properties. The compound’s fluorescence increases when it enters the hydrophobic core of cyclodextrin . This property is commonly used to study molecular assemblies of surfactants and amphiphilic polymers .
Molecular Mechanism
The molecular mechanism of Ammonium 8-(phenylamino)naphthalene-1-sulfonate is primarily based on its solvatochromic fluorescence properties . The compound’s fluorescence increases when it enters the hydrophobic core of cyclodextrin . This property is commonly used to study molecular assemblies of surfactants and amphiphilic polymers .
Temporal Effects in Laboratory Settings
The temporal effects of Ammonium 8-(phenylamino)naphthalene-1-sulfonate in laboratory settings are primarily observed through its fluorescence properties . The compound’s fluorescence increases when it enters the hydrophobic core of cyclodextrin .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ammonium 8-(phenylamino)naphthalene-1-sulfonate typically involves the sulfonation of naphthalene followed by the introduction of an aniline group. The process can be summarized as follows:
Sulfonation: Naphthalene is sulfonated using concentrated sulfuric acid to produce naphthalene-1-sulfonic acid.
Amination: The naphthalene-1-sulfonic acid is then reacted with aniline in the presence of a catalyst to form 8-(phenylamino)naphthalene-1-sulfonic acid.
Neutralization: The final step involves neutralizing the sulfonic acid with ammonium hydroxide to obtain ammonium 8-(phenylamino)naphthalene-1-sulfonate.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product.
化学反应分析
Types of Reactions: Ammonium 8-(phenylamino)naphthalene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions due to the presence of the sulfonic acid group and the aromatic ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its fluorescence properties.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens and nitrating agents can be used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide can be used under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can introduce halogen atoms into the aromatic ring, while oxidation can lead to the formation of sulfone derivatives .
相似化合物的比较
Ammonium 8-(phenylamino)naphthalene-1-sulfonate is unique due to its specific fluorescence properties and high affinity for hydrophobic regions. Similar compounds include:
8-Anilinonaphthalene-1-sulfonic acid: Another fluorescent probe with similar applications but different binding affinities and fluorescence characteristics.
1-Anilinonaphthalene-8-sulfonic acid: Used in similar studies but may exhibit different fluorescence responses depending on the environment
These compounds are often compared based on their fluorescence intensity, binding affinity, and specificity for different biomolecules.
属性
CAS 编号 |
28836-03-5 |
|---|---|
分子式 |
C16H16N2O3S |
分子量 |
316.4 g/mol |
IUPAC 名称 |
8-anilinonaphthalene-1-sulfonic acid;azane |
InChI |
InChI=1S/C16H13NO3S.H3N/c18-21(19,20)15-11-5-7-12-6-4-10-14(16(12)15)17-13-8-2-1-3-9-13;/h1-11,17H,(H,18,19,20);1H3 |
InChI 键 |
IPBNQYLKHUNLQE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)[O-].[NH4+] |
规范 SMILES |
C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)O.N |
Key on ui other cas no. |
28836-03-5 |
Pictograms |
Irritant |
相关CAS编号 |
82-76-8 (Parent) |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


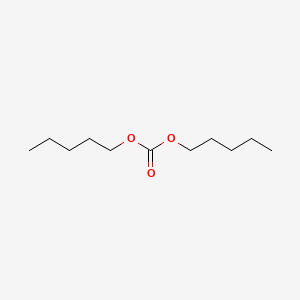
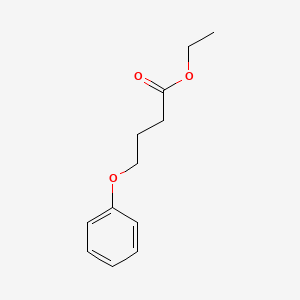
![3-[(2-Hydroxybenzoyl)amino]propanoic acid](/img/structure/B1330112.png)
